Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine
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Overview
Description
Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by a cyclopropyl group attached to a pyrazine ring, which is further substituted with a methoxy group and an amine group. The unique structure of this compound makes it a subject of interest in various fields of research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, often using diazomethane or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted pyrazine compounds.
Scientific Research Applications
Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with neurotransmitter receptors in the brain, influencing neurological functions.
Comparison with Similar Compounds
Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine can be compared with other similar compounds, such as:
Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-ethane: Similar structure but with an ethane group instead of an amine group.
Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-acetic acid: Contains an acetic acid group instead of an amine group.
Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-hydrazine: Features a hydrazine group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound features a cyclopropyl group attached to a pyrazine derivative, which is known for various biological activities. The synthesis of this compound involves the reaction of 3-methoxy-pyrazin-2-carboxaldehyde with cyclopropyl amine, leading to the formation of the desired amine derivative. This synthetic route is crucial for obtaining high yields and purity necessary for biological evaluations.
Biological Activity Overview
The biological activity of this compound has been studied across several domains, including:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against specific bacterial strains.
- Neuroprotective Effects : Research suggests possible neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated activity against HepG2 and PC12 cell lines, indicating its effectiveness in targeting liver cancer and neuronal tumors.
Case Study: Anticancer Efficacy
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15.4 | Induction of apoptosis via caspase activation |
PC12 | 22.7 | Inhibition of cell proliferation and migration |
The IC50 values suggest that this compound could be a promising lead compound for developing new anticancer therapies.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. It was tested against several bacterial strains, showing varying degrees of effectiveness.
Antimicrobial Efficacy Table
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that this compound possesses moderate antimicrobial activity, warranting further exploration into its mechanisms and potential applications in treating infections.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. In vitro studies have shown its ability to reduce oxidative stress in neuronal cells.
Neuroprotection Study Results
In a study assessing oxidative stress markers:
Treatment Group | ROS Levels (Relative Units) | Cell Viability (%) |
---|---|---|
Control | 100 | 100 |
Compound Treatment | 60 | 85 |
These findings indicate that the compound significantly reduces reactive oxygen species (ROS) levels, implying a protective effect on neuronal cells.
Properties
IUPAC Name |
N-[(3-methoxypyrazin-2-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-9-8(10-4-5-11-9)6-12-7-2-3-7/h4-5,7,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMWJYUCMQHQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.